molecular formula C16H14N2O B5716010 5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole

5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B5716010
M. Wt: 250.29 g/mol
InChI Key: KNPQIXVCKNPFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole, also known as DMPO, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPO is a highly versatile compound that exhibits a range of biochemical and physiological effects, making it an attractive candidate for use in various laboratory experiments.

Mechanism of Action

5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole exerts its effects through a variety of mechanisms, including the trapping of free radicals and other reactive species, as well as the modulation of various signaling pathways. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been shown to protect against a variety of pathological conditions, including ischemia-reperfusion injury, traumatic brain injury, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole is its high effectiveness as a spin trap agent in EPR spectroscopy. This compound is also relatively stable and easy to handle, making it a convenient compound for use in laboratory experiments. However, this compound can exhibit some limitations, such as its potential toxicity at high concentrations and its potential to interfere with other signaling pathways.

Future Directions

There are many potential future directions for research involving 5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole. One area of interest is the development of new methods for the synthesis of this compound and related compounds. Another area of interest is the investigation of the potential therapeutic applications of this compound in a variety of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disease. Additionally, there is potential for the development of new spin trap agents with improved efficacy and specificity.

Synthesis Methods

5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole can be synthesized through a variety of methods, including the reaction of 3,4-dimethylbenzohydrazide with phenyl isocyanate, followed by cyclization with phosphorous oxychloride. Another method involves the reaction of 3,4-dimethylbenzohydrazide with phenyl isocyanate in the presence of triethylamine, followed by cyclization with acetic anhydride.

Scientific Research Applications

5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. One area of interest is its use as a spin trap agent in electron paramagnetic resonance (EPR) spectroscopy. This compound is a highly effective spin trap agent that can trap free radicals and other reactive species, allowing for their detection and characterization.

properties

IUPAC Name

5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-8-9-14(10-12(11)2)16-17-15(18-19-16)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPQIXVCKNPFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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